

high-performance liquid chromatography (HPLC) methods for azelaic acid analysis

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Compound of Interest

Compound Name: Azelaic Acid

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Application Notes and Protocols for the HPLC Analysis of Azelaic acid

These application notes provide detailed methodologies for the quantitative analysis of **azelaic acid** in pharmaceutical and cosmetic formulations using high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with various applications in dermatology, including the treatment of acne and rosacea, owing to its anti-inflammatory and antimicrobial properties.[1][2] Accurate and reliable analytical methods are crucial for quality control and formulation development of products containing **azelaic acid**. This document outlines two robust reversed-phase HPLC (RP-HPLC) methods for the determination of **azelaic acid**, which are simple, rapid, and do not require a pre-column derivatization step.[3]

The challenge in the quantitative analysis of **azelaic acid** lies in its lack of a strong chromophore, making UV detection difficult.[4] However, by utilizing low wavelength UV detection, it is possible to achieve sensitive and reproducible results.[3][4] The methods described herein have been validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

Comparative Summary of HPLC Methods

The following tables provide a summary of the quantitative data and chromatographic conditions for two distinct HPLC methods for **azelaic acid** analysis.

Table 1: Chromatographic Conditions

Parameter	Method 1	Method 2
Stationary Phase	Kromasil 100-5C18 (250 x 4.6 mm, 5 µm)[3][4]	SVEA C8 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase	75:25 (v/v) 50 mM Sodium Dihydrogen Orthophosphate (pH 3.5) : Acetonitrile[3][4]	Gradient elution with 15 mM Potassium Dihydrogen Phosphate (pH 3.0) and Acetonitrile[5]
Flow Rate	1.2 mL/min[3][4]	1.0 mL/min[5]
Detection Wavelength	206 nm[3][4]	Not specified, UV detector used[5]
Injection Volume	20 µL[3]	Not specified
Column Temperature	Ambient (25°C)[3][4]	Not specified

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2
Linearity Range	5 - 400 µg/mL[3][4]	5 - 1000 µg/mL[5]
Correlation Coefficient (r ²)	0.998[3][4]	> 0.999[5]
Limit of Detection (LOD)	1.08 µg/mL[3]	0.020%[5]
Limit of Quantification (LOQ)	3.28 µg/mL[3]	Not specified
Accuracy (% Recovery)	> 96%[3][4]	87.66% - 108.96%[5]
Precision (% RSD)	≤ 2%[3][4]	0.6% - 3.3%[5]

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection

This method is a simple, rapid, and robust stability-indicating RP-HPLC method for the quantitative analysis of **azelaic acid** in pharmaceutical preparations.[\[3\]](#)[\[4\]](#)

1. Materials and Reagents:

- **Azelaic acid** reference standard
- Acetonitrile (HPLC grade)
- Sodium dihydrogen orthophosphate (analytical grade)
- Orthophosphoric acid (for pH adjustment)
- High purity water (Milli-Q or equivalent)
- Pharmaceutical formulation containing **azelaic acid** (e.g., cream)

2. Instrumentation:

- HPLC system with a binary pump, UV detector, and autosampler (e.g., Waters HPLC system with 515 pump and 2487 UV detector).[\[3\]](#)[\[4\]](#)
- Kromasil 100-5C18 column (250 x 4.6 mm, 5 µm particle size).[\[3\]](#)[\[4\]](#)
- Data acquisition and processing software (e.g., Empower 2).[\[3\]](#)

3. Preparation of Solutions:

- **Mobile Phase:** Prepare a 50 mM sodium dihydrogen orthophosphate solution and adjust the pH to 3.5 with orthophosphoric acid. Mix 75 volumes of this buffer with 25 volumes of acetonitrile. Filter and degas the mobile phase before use.[\[3\]](#)[\[4\]](#)
- **Standard Stock Solution (1 mg/mL):** Accurately weigh and dissolve an appropriate amount of **azelaic acid** reference standard in the mobile phase.[\[3\]](#)[\[4\]](#)

- Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 5-400 µg/mL by diluting the stock solution with the mobile phase.[3][4]

4. Sample Preparation (from a cream formulation):

- Accurately weigh 1 gram of the cream formulation.[3][4]
- Dissolve the sample in 2 mL of acetonitrile for complete extraction of the drug.[3][4]
- Vortex the mixture for 5 minutes and let it stand for 15 minutes.[3][4]
- Centrifuge the sample at 7000 rpm.[3][4]
- Dilute the supernatant with the mobile phase to obtain a final concentration within the calibration range (e.g., 50, 100, or 200 µg/mL).[3][4]
- Filter the final solution through a 0.22 µm syringe filter before injection.[3]

5. Chromatographic Analysis:

- Set the HPLC system with the conditions specified in Table 1 for Method 1.
- Inject 20 µL of the standard and sample solutions.[3]
- Monitor the elution at 206 nm.[3][4]

6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of **azelaic acid** in the sample solutions from the calibration curve.
- Calculate the percentage of **azelaic acid** in the original formulation.

Method 2: Gradient RP-HPLC with UV Detection

This method is suitable for the determination of **azelaic acid** in cosmetics and can also be used for the simultaneous analysis of related compounds like potassium azeloyl diglycinate.^[5]

1. Materials and Reagents:

- **Azelaic acid** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Phosphoric acid (for pH adjustment)
- Sodium hydroxide (for sample extraction)
- Methanol (HPLC grade)
- High purity water (Milli-Q or equivalent)
- Cosmetic formulation containing **azelaic acid**

2. Instrumentation:

- HPLC system with a gradient pump, UV detector, and autosampler.
- SVEA C8 column (250 x 4.6 mm, 5 µm particle size).^[5]
- Data acquisition and processing software.

3. Preparation of Solutions:

- Mobile Phase A: Prepare a 15 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Filter and degas.^[5]
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution: Prepare a stock solution of **azelaic acid** in a suitable solvent (e.g., methanol or mobile phase).

- Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 5-1000 µg/mL by diluting the stock solution.[5]

4. Sample Preparation:

- Extract the sample with a solution of 60 mmol/L sodium hydroxide in water-methanol.[5]
- Centrifuge the extract.[5]
- Filter the supernatant before injection.[5]

5. Chromatographic Analysis:

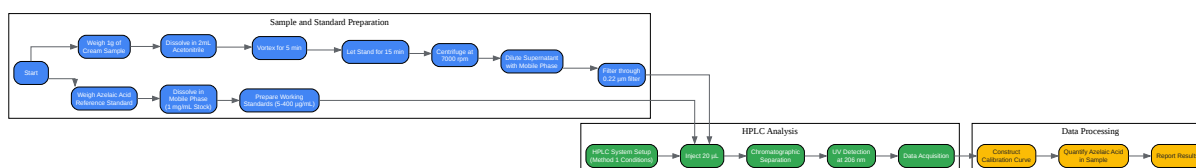
- Set the HPLC system with the conditions specified in Table 1 for Method 2, using a gradient elution program. The specific gradient program is not detailed in the provided search results but would typically involve increasing the proportion of Mobile Phase B over time to elute the analyte.
- Inject the standard and sample solutions.
- Monitor the elution using a UV detector.

6. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of **azelaic acid** in the sample solutions from the calibration curve.
- Calculate the amount of **azelaic acid** in the original cosmetic product.

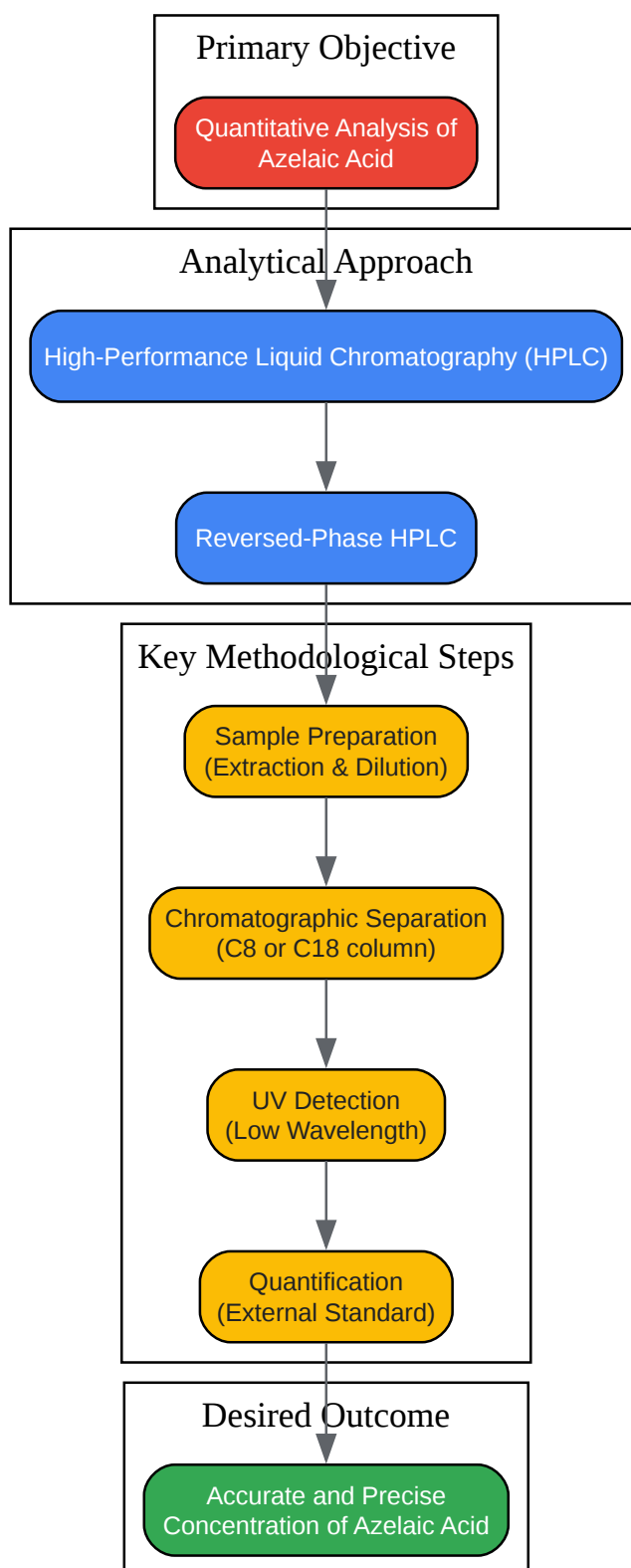
Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of **azelaic acid**.



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Caption: Workflow for HPLC Analysis of **Azelaic Acid** (Method 1).



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Caption: Logical Relationship for **Azelaic Acid** HPLC Analysis.

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